N-(4-bromophenyl)pyrrolidine-1-carboxamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAZOBUFYPAWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-bromophenyl)pyrrolidine-1-carboxamide chemical properties and structure
An In-depth Technical Guide to N-(4-bromophenyl)pyrrolidine-1-carboxamide: Structure, Properties, and Synthesis
Introduction
N-(4-bromophenyl)pyrrolidine-1-carboxamide is a synthetic organic compound featuring a trifecta of moieties significant in medicinal chemistry: a 4-bromophenyl group, a central carboxamide (urea) linker, and a saturated pyrrolidine heterocycle. The intrinsic properties of these components make this molecule and its derivatives valuable scaffolds for investigation in drug discovery and materials science.
The pyrrolidine ring is a privileged structure, forming the core of numerous natural products and FDA-approved drugs, prized for its conformational rigidity and ability to engage in specific molecular interactions.[1] The carboxamide bond is a cornerstone of peptide chemistry and a highly effective hydrogen-bonding motif, crucial for molecular recognition at biological targets.[2] Furthermore, the presence of the bromine atom on the phenyl ring serves a dual purpose: it modulates the electronic properties and lipophilicity of the molecule and, critically, provides a reactive handle for further synthetic elaboration through modern cross-coupling reactions.[3]
This guide offers a comprehensive technical overview of N-(4-bromophenyl)pyrrolidine-1-carboxamide, designed for researchers and drug development professionals. It details the compound's structural and physicochemical properties, outlines a robust synthetic protocol with mechanistic justifications, predicts its spectral characteristics, and discusses its potential applications as a versatile chemical building block.
Chemical Structure and Properties
Molecular Structure
The structure of N-(4-bromophenyl)pyrrolidine-1-carboxamide is defined by a pyrrolidine ring linked via its nitrogen atom to the carbonyl carbon of a carboxamide group. The carboxamide nitrogen is, in turn, substituted with a 4-bromophenyl ring.
-
IUPAC Name: N-(4-bromophenyl)pyrrolidine-1-carboxamide[4]
-
CAS Number: 904475-25-8[4]
-
Molecular Formula: C₁₁H₁₃BrN₂O[4]
-
Molecular Weight: 269.14 g/mol [4]
Key structural features include the planar, electron-deficient aromatic ring and the non-planar, saturated pyrrolidine ring. By analogy to crystallographic studies of similar structures, the five-membered pyrrolidine ring is expected to adopt an envelope conformation.[5] The carboxamide linkage is planar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are critical for its solid-state packing and its potential binding to biological macromolecules.[5][6]
Physicochemical Properties
The physicochemical properties of a compound are paramount in determining its suitability for various applications, from reaction conditions to its behavior in biological systems. The data for N-(4-bromophenyl)pyrrolidine-1-carboxamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂O | [4] |
| Molecular Weight | 269.14 g/mol | [4] |
| CAS Number | 904475-25-8 | [4] |
| Monoisotopic Mass | 268.02112 Da | [7] |
| Predicted XLogP | 1.9 | [7] |
| Hydrogen Bond Donors | 1 | PubChem CID 42933729 |
| Hydrogen Bond Acceptors | 1 | PubChem CID 42933729 |
| Rotatable Bond Count | 1 | PubChem CID 42933729 |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most direct and efficient synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide involves the formation of the carboxamide (urea) bond. A retrosynthetic disconnection across the carbonyl-nitrogen bond points to two primary starting materials: pyrrolidine and a 4-bromophenyl isocyanate. This approach is mechanistically straightforward, involving the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic carbon of the isocyanate. This method is often high-yielding and proceeds under mild conditions, making it an ideal choice for laboratory-scale synthesis.
An alternative route could involve the reaction of 4-bromoaniline with a pyrrolidine-derived carbonylating agent, such as pyrrolidine-1-carbonyl chloride. However, the isocyanate route is generally preferred due to the high reactivity of isocyanates and the commercial availability of 4-bromophenyl isocyanate.
Experimental Protocol: Synthesis via Isocyanate Route
This protocol describes a representative, self-validating procedure for the synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide.
Materials and Equipment:
-
4-Bromophenyl isocyanate
-
Pyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent is critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would decompose into 4-bromoaniline and carbon dioxide, reducing the yield.
-
Cooling: Cool the solution to 0 °C using an ice bath. This step is essential to control the exothermicity of the reaction upon addition of the amine, preventing side reactions.
-
Amine Addition: Dissolve pyrrolidine (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the pyrrolidine solution dropwise to the stirred isocyanate solution over 15-20 minutes. A slight excess of the amine ensures the complete consumption of the more expensive isocyanate. The slow addition maintains temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-bromophenyl)pyrrolidine-1-carboxamide as a crystalline solid. Recrystallization is an effective method for removing unreacted starting materials and soluble impurities.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(4-bromophenyl)pyrrolidine-1-carboxamide.
Expected Spectral Characterization
As direct experimental spectra for this specific compound are not widely published, this section provides predicted spectral data based on its chemical structure and principles of spectroscopic analysis.[8][9]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ 7.30-7.45 (d, 2H): Aromatic protons ortho to the bromine atom. These would appear as a doublet due to coupling with the protons meta to the bromine.
-
δ 7.15-7.25 (d, 2H): Aromatic protons meta to the bromine atom. These would appear as a doublet coupled to the ortho protons. Together, these two signals form a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.
-
δ 6.50-7.00 (s, 1H): A broad singlet corresponding to the N-H proton of the carboxamide. The chemical shift can be variable and depends on concentration and solvent.
-
δ 3.40-3.50 (t, 4H): Protons on the carbons adjacent to the pyrrolidine nitrogen (positions 2 and 5). They are expected to be a triplet due to coupling with the adjacent CH₂ group.
-
δ 1.90-2.00 (m, 4H): Protons on the other two carbons of the pyrrolidine ring (positions 3 and 4). These would likely appear as a multiplet or quintet.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
δ ~155 ppm: The carbonyl carbon of the carboxamide group.
-
δ ~139 ppm: Aromatic quaternary carbon attached to the nitrogen.
-
δ ~132 ppm: Aromatic C-H carbons ortho to the nitrogen.
-
δ ~120 ppm: Aromatic C-H carbons meta to the nitrogen.
-
δ ~115 ppm: Aromatic quaternary carbon attached to the bromine.
-
δ ~46 ppm: Pyrrolidine carbons adjacent to the nitrogen (C2, C5).
-
δ ~25 ppm: Pyrrolidine carbons at positions C3 and C4.
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹: N-H stretching vibration (sharp to medium peak).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2970-2850 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine ring.
-
~1650 cm⁻¹: Strong C=O stretching vibration (Amide I band).
-
~1590 cm⁻¹: N-H bending vibration (Amide II band).
-
~1070 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity: one for [M]⁺ at m/z 268 and another for [M+2]⁺ at m/z 270.
-
Major Fragments: Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-bromophenyl isocyanate radical cation (m/z 198/200) and the pyrrolidine cation (m/z 70).
Reactivity and Potential Applications in Drug Discovery
Chemical Reactivity
The N-(4-bromophenyl)pyrrolidine-1-carboxamide scaffold is chemically robust. The carboxamide bond is generally stable to a wide range of reaction conditions. The most significant point of reactivity is the aryl bromide, which serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids can introduce new aryl or vinyl groups, allowing for the creation of a diverse library of analogues.[3]
-
Buchwald-Hartwig Amination: This reaction can be used to replace the bromine with various nitrogen-based nucleophiles.
-
Sonogashira Coupling: Introduction of alkyne functionalities is possible through coupling with terminal alkynes.
This synthetic handle allows researchers to systematically probe the structure-activity relationship (SAR) of the 4-phenyl position, which is a common strategy in lead optimization.
Caption: Reactivity of the aryl bromide for synthetic diversification.
Relevance in Medicinal Chemistry
While N-(4-bromophenyl)pyrrolidine-1-carboxamide itself may not have documented biological activity, its structural components are prevalent in pharmacologically active agents.
-
Privileged Scaffold: The pyrrolidine ring is a key component in drugs targeting a range of conditions, including viral infections (e.g., Daclatasvir) and central nervous system disorders.[1]
-
Antibacterial Potential: The carboxamide functional group is an essential scaffold that can exhibit antibacterial properties.[2] Research into related carboxamide derivatives has identified potent activity against drug-resistant bacteria, suggesting this class of compounds warrants further investigation as potential antimicrobial agents.[3][10]
-
CNS Activity: Pyrrolidine-containing molecules have been successfully developed as modulators of ion channels and receptors in the central nervous system. For instance, novel pyrrolidinyl derivatives have been identified as potent activators of the Naᵥ1.1 sodium channel, which is a target for treating epilepsy-related disorders like Dravet syndrome.[11]
The title compound therefore represents a valuable starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents in these and other areas.
Conclusion
N-(4-bromophenyl)pyrrolidine-1-carboxamide is a well-defined chemical entity with a structure optimized for both molecular recognition and further chemical modification. Its synthesis is readily achievable through established and reliable chemical methods. The combination of a privileged pyrrolidine scaffold, a versatile aryl bromide handle, and a hydrogen-bonding carboxamide linker makes it an attractive building block for medicinal chemists and materials scientists. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically utilize this compound in the development of novel and functional molecules.
References
-
Al-Wahaibi, L. H., et al. (2012). N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. [Link]
-
Butcher, R. J., et al. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o279. [Link]
-
CSSB. N-(4-bromophenyl)pyrrolidine-1-carboxamide. Chemical Synthesis and Structural Biology Core Facility. [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4383. [Link]
-
ChemSrc. N-(4-溴苯基)哌啶-3-甲酰胺. ChemSrc. [Link]
-
PubChem. N-(4-Bromophenyl)benzenepropanamide. National Center for Biotechnology Information. [Link]
-
Miyazaki, T., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820. [Link]
-
PubChem. N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride. National Center for Biotechnology Information. [Link]
-
Al-Sanea, M. M., et al. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
PubChem. (4-bromophenyl)-N-(pyrrolidinylthioxomethyl)carboxamide. National Center for Biotechnology Information. [Link]
-
Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410. [Link]
-
PubChem. 1-(4-Bromophenyl)pyrrolidine. National Center for Biotechnology Information. [Link]
-
ChemSrc. 1-(4-Bromophenyl)pyrrolidine. ChemSrc. [Link]
-
Yuvaraj, A. R., et al. (2016). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate. [Link]
-
Siddiqui, N., et al. (2010). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry. [Link]
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]
-
Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Center for Biotechnology Information. [Link]
-
Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Titov, M. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5396. [Link]
-
Soderberg, T. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
-
Gonsalves, O. S., et al. (2022). Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. The Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. N-(4-bromophenyl)pyrrolidine-1-carboxamide - C11H13BrN2O | CSSB00011237248 [chem-space.com]
- 5. N-(4-Chlorophenyl)pyrrolidine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride (C11H13BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. lehigh.edu [lehigh.edu]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticipated Crystal Structure and Conformation of N-(4-bromophenyl)pyrrolidine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the anticipated crystal structure and conformational properties of N-(4-bromophenyl)pyrrolidine-1-carboxamide. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document synthesizes data from closely related analogs, primarily N-(4-chlorophenyl)pyrrolidine-1-carboxamide, to build a robust predictive model. This guide will cover the expected molecular geometry, conformational analysis of the pyrrolidine ring, intermolecular interactions governing the crystal packing, and a validated experimental protocol for its synthesis and crystallization. The insights provided are crucial for professionals in drug design and materials science where understanding molecular conformation and crystal packing is paramount for predicting physicochemical properties and biological activity.
Introduction and Significance
N-aryl-pyrrolidine-1-carboxamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antiproliferative agents.[1] The specific molecule, N-(4-bromophenyl)pyrrolidine-1-carboxamide, incorporates a bromophenyl group, a common moiety in pharmacologically active compounds that can influence binding affinities and metabolic stability, and a pyrrolidine ring, a five-membered saturated heterocycle whose conformation can be critical for molecular recognition.
Understanding the three-dimensional structure and preferred conformation of this molecule is fundamental for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents. The crystal structure provides unambiguous information about the solid-state conformation, including bond lengths, bond angles, and torsion angles, as well as the nature of intermolecular interactions that stabilize the crystal lattice.
Predicted Molecular Geometry and Conformation
Based on the high-resolution crystal structure of the closely related N-(4-chlorophenyl)pyrrolidine-1-carboxamide[2], we can predict the key structural features of N-(4-bromophenyl)pyrrolidine-1-carboxamide with a high degree of confidence. The substitution of a chlorine atom with a bromine atom is not expected to significantly alter the core molecular conformation, although it will affect cell parameters and intermolecular halogen bonding potential.
The Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to relieve torsional strain. The two most common conformations are the envelope (or half-chair) and the twist conformations. In the crystal structure of N-(4-chlorophenyl)pyrrolidine-1-carboxamide, the pyrrolidine ring adopts an envelope conformation, with one of the carbon atoms deviating from the plane formed by the other four atoms.[2] A similar envelope or a closely related half-chair conformation, as seen in N-p-tolylpyrrolidine-1-carboxamide[3], is anticipated for the title compound.
Diagram: Pyrrolidine Ring Pucker
Caption: Common puckered conformations of the pyrrolidine ring.
The Carboxamide Linker and Overall Molecular Planarity
The carboxamide linker (-NH-C(=O)-) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This planarity is crucial for the molecule's ability to form hydrogen bonds. The dihedral angle between the plane of the bromophenyl ring and the plane of the carboxamide group will be a key conformational parameter. In related structures, this is often close to planar to maximize conjugation, but steric hindrance can lead to a twisted conformation.
Anticipated Crystal Packing and Intermolecular Interactions
The crystal packing of N-(4-bromophenyl)pyrrolidine-1-carboxamide is expected to be dominated by intermolecular hydrogen bonds, a feature common to carboxamides.
Hydrogen Bonding
The primary hydrogen bond donor is the amide N-H group, and the primary acceptor is the carbonyl oxygen atom. This is expected to lead to the formation of chains or networks of molecules within the crystal lattice. For instance, in N-(4-chlorophenyl)pyrrolidine-1-carboxamide, molecules are linked into chains along the[4] direction by N—H···O hydrogen bonds.[2] A similar hydrogen bonding motif is highly probable for the bromo-analog.
Diagram: Hydrogen Bonding Motif
Caption: Anticipated chain formation via N-H···O hydrogen bonds.
Halogen Bonding and Other Weak Interactions
The presence of the bromine atom introduces the possibility of halogen bonding (Br···O or Br···N interactions) and other weak interactions like C-H···π stacking, which can further stabilize the crystal packing. These interactions are frequently observed in the crystal structures of bromophenyl-containing organic molecules.[5]
Experimental Protocols
The synthesis and crystallization of N-(4-bromophenyl)pyrrolidine-1-carboxamide can be reliably achieved using established methods for analogous compounds.
Synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide
This protocol is adapted from the synthesis of N-(4-chlorophenyl)pyrrolidine-1-carboxamide.[2]
Materials:
-
Pyrrolidine
-
4-Bromophenyl isocyanate (or 4-bromophenylcarbamoyl chloride)
-
Anhydrous ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenyl isocyanate (0.1 mol) in anhydrous ethanol (50 mL).
-
To this stirring solution, add pyrrolidine (0.1 mol) dropwise at room temperature.
-
An exothermic reaction is expected. After the addition is complete, stir the reaction mixture at room temperature for 2 hours or until TLC analysis indicates the consumption of starting materials.
-
The product is expected to precipitate from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the crude product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation or recrystallization.
Procedure:
-
Dissolve the crude N-(4-bromophenyl)pyrrolidine-1-carboxamide in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature.
-
Leave the solution undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days.
-
Colorless, block-shaped crystals are expected to form.
Predicted Crystallographic Data
While the exact unit cell parameters and space group can only be determined experimentally, we can provide an educated prediction based on the chloro-analog.
| Parameter | Predicted Value for N-(4-bromophenyl)pyrrolidine-1-carboxamide | Data from N-(4-chlorophenyl)pyrrolidine-1-carboxamide[2] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Pbca |
| Z | 8 | 8 |
| a (Å) | ~9.5 | 9.4498 (19) |
| b (Å) | ~11.0 | 10.856 (2) |
| c (Å) | ~22.0 | 21.930 (4) |
| V (ų) | > 2250 | 2249.7 (8) |
Note: The unit cell dimensions for the bromo-compound are expected to be slightly larger than for the chloro-compound due to the larger atomic radius of bromine.
Conclusion
This technical guide presents a comprehensive, data-driven prediction of the crystal structure and conformation of N-(4-bromophenyl)pyrrolidine-1-carboxamide. By leveraging high-quality crystallographic data from its close analog, N-(4-chlorophenyl)pyrrolidine-1-carboxamide, we anticipate an envelope or half-chair conformation for the pyrrolidine ring and a crystal packing dominated by strong N-H···O hydrogen bonds forming molecular chains. The provided synthetic and crystallization protocols offer a clear path for the experimental validation of these predictions. This detailed structural hypothesis serves as a valuable resource for researchers in drug discovery and materials science, enabling more informed design and development of novel molecules based on this scaffold.
References
-
Wardell, S. M. S., de Souza, M. V. N., Wardell, J. L., & Low, J. N. (2011). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2722. [Link]
-
Li, Y. (2011). N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1713. [Link]
-
Qi, J. Y., Yang, Q. Y., Lam, K. H., Zhou, Z. Y., & Chan, A. S. C. (2003). N-(4-Bromophenyl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 59(3), o374–o375. [Link]
-
Arshad, M. N., Bibi, A., Asiri, A. M., & Khan, I. U. (2014). Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide. ResearchGate. [Link]
-
Kashtoh, H., Asiri, A. M., & Arshad, M. N. (2017). Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 623–628. [Link]
-
Li, Y. (2011). N-p-Tolylpyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1714. [Link]
-
El-Gamal, M. I., Al-Ameen, M. A., Al-Sha'er, M. A., Al-Otaibi, F. A., Al-Zhrany, R. A., Al-Qawasmeh, R. A., ... & Abdel-Maksoud, M. S. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14422. [Link]
Sources
- 1. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)pyrrolidine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-p-Tolylpyrrolidine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Bromophenyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of N-(4-bromophenyl)pyrrolidine-1-carboxamide: A Technical Guide to Target Identification and Validation
Abstract
N-(4-bromophenyl)pyrrolidine-1-carboxamide is a novel small molecule with a chemical scaffold suggestive of diverse pharmacological activities. The pyrrolidine and carboxamide moieties are integral components of numerous clinically significant drugs, exhibiting a wide spectrum of therapeutic effects including anticonvulsant, anticancer, and antimicrobial properties.[1][2] This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic potential of N-(4-bromophenyl)pyrrolidine-1-carboxamide. We will delineate a strategic, multi-tiered approach for identifying and validating its molecular targets, beginning with broad-based screening and culminating in specific mechanistic studies. This document serves as a roadmap, integrating established methodologies with expert insights to accelerate the discovery of its clinical applications.
Introduction: Deconstructing the Therapeutic Promise
The chemical architecture of N-(4-bromophenyl)pyrrolidine-1-carboxamide presents a compelling case for its potential as a therapeutic agent. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a multitude of bioactive compounds, contributing to their stereochemistry and three-dimensional structure, which is crucial for target engagement.[3] The carboxamide linkage is a key functional group in many pharmaceuticals, known for its stability and ability to participate in hydrogen bonding with biological targets.[4] Furthermore, the presence of a 4-bromophenyl group can influence the compound's pharmacokinetic properties and provide a vector for specific molecular interactions.
While direct biological data for N-(4-bromophenyl)pyrrolidine-1-carboxamide is not extensively available in the public domain, the activities of structurally related molecules provide a strong rationale for a focused investigation. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have demonstrated notable anticonvulsant activity. Various other pyrrolidine-carboxamide analogs have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][5] This guide, therefore, proposes a systematic exploration of these and other potential therapeutic avenues.
A Strategic Framework for Target Identification
The journey from a novel compound to a validated therapeutic target is a multi-step process. Our proposed workflow is designed to be both comprehensive and efficient, starting with broad screening to identify potential areas of biological activity and progressively narrowing the focus to specific molecular targets.
Caption: A multi-phasic workflow for target identification and validation.
Phase 1: High-Throughput Phenotypic Screening
The initial step is to cast a wide net to identify any observable biological effects of N-(4-bromophenyl)pyrrolidine-1-carboxamide. This is best achieved through high-throughput phenotypic screening across a diverse range of cell lines.
Rationale for Cell Line Selection
Given the known activities of related compounds, a panel of cell lines representing various therapeutic areas is recommended.
| Therapeutic Area | Recommended Cell Lines | Rationale |
| Oncology | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | Pyrrolidine-carboxamides have shown antiproliferative activity.[2] |
| Neurology | SH-SY5Y (Neuroblastoma), Primary Neuronal Cultures | Potential for anticonvulsant and neuroprotective effects. |
| Immunology/Inflammation | RAW 264.7 (Macrophage), Jurkat (T-lymphocyte) | Carboxamides can modulate immune responses.[6] |
| Infectious Diseases | S. aureus, E. coli, P. falciparum | Broad-spectrum antimicrobial and antiprotozoal potential.[4][5][7] |
Experimental Protocol: Cell Viability Assay (MTT)
This protocol provides a foundational method for assessing the cytotoxic or cytostatic effects of the compound.
Materials:
-
N-(4-bromophenyl)pyrrolidine-1-carboxamide
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(4-bromophenyl)pyrrolidine-1-carboxamide and treat the cells for 24, 48, and 72 hours. Include vehicle control and positive control (e.g., doxorubicin for cancer cells).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Phase 2: Target Deconvolution Strategies
Once a consistent and potent phenotype is identified, the next critical step is to pinpoint the molecular target(s) responsible for this effect. A multi-pronged approach combining affinity-based, genetics-based, and computational methods is recommended for robust target identification.
Affinity-Based Approaches
These methods leverage the physical interaction between the compound and its target protein.
Experimental Protocol: Affinity Chromatography
Principle: N-(4-bromophenyl)pyrrolidine-1-carboxamide is immobilized on a solid support to "pull down" its binding partners from a cell lysate.
Procedure:
-
Ligand Immobilization: Synthesize an analog of the compound with a linker for covalent attachment to chromatography beads.
-
Lysate Preparation: Prepare a native protein lysate from the "hit" cell line.
-
Affinity Purification: Incubate the lysate with the compound-conjugated beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand or by changing buffer conditions.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Genetics-Based Approaches
These techniques identify genes that, when perturbed, alter the cellular response to the compound.
Workflow: CRISPR/Cas9 Screening
Caption: A streamlined workflow for CRISPR/Cas9-based target identification.
Computational Approaches
In silico methods can predict potential targets based on structural similarity to known ligands or by docking the compound into protein structures.
Methodology: Molecular Docking
Rationale: Predict the binding affinity and pose of N-(4-bromophenyl)pyrrolidine-1-carboxamide within the binding sites of known drug targets, particularly those suggested by the activities of related compounds (e.g., ion channels for anticonvulsant effects, kinases for anticancer activity).
Phase 3: Target Validation and Mechanistic Elucidation
The candidate targets identified in Phase 2 must be rigorously validated to confirm their direct interaction with the compound and their role in the observed phenotype.
Biochemical and Biophysical Validation
These assays provide quantitative data on the binding affinity and kinetics of the compound-target interaction.
| Technique | Principle | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Binding affinity (KD), association/dissociation rates (ka/kd) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Enzyme Inhibition Assays | Measures the effect of the compound on the catalytic activity of an enzyme target. | IC50, mechanism of inhibition (e.g., competitive, non-competitive) |
Cellular Target Engagement
Confirming that the compound interacts with its target in a cellular context is crucial.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand can stabilize a target protein, leading to an increase in its melting temperature.
Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet aggregated proteins.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other methods.
-
Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.
Potential Signaling Pathways and Initial Targets for Investigation
Based on the literature for structurally related compounds, the following pathways and targets represent logical starting points for the investigation of N-(4-bromophenyl)pyrrolidine-1-carboxamide.
Caption: Potential initial targets and pathways for investigation.
-
Oncology: Pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of EGFR and CDK2.[2]
-
Neurology: The anticonvulsant properties of related compounds suggest potential modulation of ion channels or neurotransmitter receptors.
-
Infectious Diseases: Bacterial DNA gyrase and protozoan N-myristoyltransferase are validated targets for similar chemical scaffolds.[5][7]
-
Immunology: Carboxamides have been shown to act as ligands for the Aryl Hydrocarbon Receptor (AHR), which plays a role in immune modulation.[6]
Conclusion
N-(4-bromophenyl)pyrrolidine-1-carboxamide represents a promising starting point for the development of novel therapeutics. Its chemical features, shared with a diverse range of bioactive molecules, warrant a thorough and systematic investigation of its pharmacological properties. The multi-faceted approach outlined in this guide, from broad phenotypic screening to specific target validation, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic potential. By following this structured path, researchers can efficiently navigate the complexities of drug discovery and unlock the clinical promise of this novel chemical entity.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). PubMed Central. Retrieved from [Link]
-
Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). PubMed. Retrieved from [Link]
-
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved from [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. Retrieved from [Link]
-
New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (n.d.). Wiley Online Library. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of natural products and synthetic pharmaceuticals.[1][2][3][4] Its remarkable success can be attributed to a unique combination of structural and physicochemical properties. The sp³-hybridized nature of its carbon atoms provides a three-dimensional (3D) geometry that allows for a more comprehensive exploration of pharmacophore space compared to planar aromatic systems.[5][6][7] This non-planarity, characterized by a phenomenon known as "pseudorotation," coupled with the presence of a basic nitrogen atom and multiple stereocenters, endows pyrrolidine-containing molecules with the conformational flexibility and structural diversity necessary for potent and selective interactions with biological targets.[5][6][7] This guide will delve into the fundamental principles that make the pyrrolidine scaffold a cornerstone of modern drug discovery, exploring its stereochemical nuances, diverse pharmacological applications, key synthetic strategies, and the critical structure-activity relationships that govern its therapeutic efficacy.
The Pyrrolidine Advantage: Why this Scaffold Excels in Drug Design
The prevalence of the pyrrolidine ring in clinically successful drugs is not coincidental.[8] Its utility stems from a confluence of advantageous chemical and physical properties that medicinal chemists strategically leverage to optimize drug candidates.
-
Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the saturated pyrrolidine scaffold is puckered, allowing substituents to project into three-dimensional space. This "pseudorotation" enables the molecule to adopt various conformations, facilitating a more precise fit within the binding pockets of target proteins and enzymes.[5][6][7] The ability to control and lock the ring's conformation through strategic substitution is a key advantage in drug design.[5]
-
Stereochemical Richness: The pyrrolidine ring can possess multiple chiral centers, leading to a variety of stereoisomers. The spatial orientation of substituents can dramatically influence a compound's biological profile, as different enantiomers or diastereomers may exhibit distinct binding modes and pharmacological effects.[5][6] This stereochemical diversity provides a powerful tool for fine-tuning a drug's potency and selectivity.
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This feature is crucial for establishing interactions with biological targets and can also enhance the aqueous solubility and other physicochemical properties of a drug molecule, which are critical for its pharmacokinetic profile.[4][9]
-
Natural Product Mimicry: The pyrrolidine scaffold is a common motif in a vast array of naturally occurring alkaloids, such as nicotine, hygrine, and proline.[8][10] These natural products have evolved to interact with biological systems, and synthetic molecules that incorporate this scaffold can mimic these interactions, providing a valuable starting point for drug discovery programs.
Figure 1: Key advantages of the pyrrolidine scaffold in medicinal chemistry.
Diverse Pharmacological Landscape of Pyrrolidine-Containing Compounds
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by molecules that contain this ring system. Pyrrolidine derivatives have been successfully developed as therapeutic agents for a wide range of diseases.
Anticancer Agents
The pyrrolidine ring is a key component of numerous anticancer agents. For instance, certain pyrrolidine derivatives act as inhibitors of histone deacetylases (HDACs) and bromodomain-containing protein 4 (BRD4), which are involved in epigenetic regulation and are often dysregulated in cancer.[11] Additionally, some pyrrolidine-containing compounds have shown potent antiproliferative activity against various cancer cell lines by inhibiting key signaling pathways, such as those involving epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[11]
Antiviral Agents
Pyrrolidine-based compounds have emerged as potent antiviral agents. A notable example is Telaprevir, a peptidomimetic that inhibits the NS3/4A serine protease of the Hepatitis C Virus (HCV).[11] Another example is Ombitasvir, which is used in combination therapies for chronic Hepatitis C and inhibits the viral protein NS5A, essential for viral replication.[11] The pyrrolidine scaffold's ability to mimic peptide structures makes it particularly well-suited for targeting viral proteases.
Anti-inflammatory and Analgesic Agents
The anti-inflammatory properties of pyrrolidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[11] By modulating these pathways, pyrrolidine-containing drugs can effectively reduce inflammation and alleviate pain.
Central Nervous System (CNS) Disorders
Pyrrolidine-based compounds have shown promise in the treatment of various CNS disorders. Their ability to cross the blood-brain barrier allows them to interact with targets within the central nervous system. For example, certain derivatives have been investigated as nootropic agents to enhance cognition and as potential treatments for neurodegenerative diseases.
Antidiabetic Agents
Polyhydroxylated pyrrolidines, also known as aza-sugars, are a class of compounds that can mimic the transition state of carbohydrate processing enzymes.[5] This property makes them effective inhibitors of enzymes like α-glucosidase and aldose reductase, which are key targets in the management of diabetes.[5] By inhibiting these enzymes, these pyrrolidine derivatives can help control blood sugar levels.[5]
| Therapeutic Area | Target/Mechanism of Action | Example Drug/Compound Class |
| Oncology | HDAC/BRD4 Inhibition, EGFR/VEGFR Inhibition | Pyrrolo-pyridine analogs, Pyrrolomycin derivatives[11] |
| Virology | HCV NS3/4A Protease Inhibition, NS5A Inhibition | Telaprevir, Ombitasvir[11] |
| Inflammation | Cyclooxygenase (COX) Inhibition | 1,5-diarylpyrrol-3-sulfur analogs[11] |
| CNS Disorders | Cognition Enhancement | Nootropic agents based on L-proline derivatives[12] |
| Diabetes | α-Glucosidase and Aldose Reductase Inhibition | Polyhydroxylated pyrrolidines (Aza-sugars)[5] |
| Bacterial Infections | Protein Synthesis Inhibition | Anisomycin[2][3] |
The Critical Role of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a pyrrolidine-containing molecule is paramount to its pharmacological efficacy. Inductive and stereoelectronic factors significantly influence the puckering of the pyrrolidine ring, which in turn dictates how the molecule interacts with its biological target.[5]
A compelling example of this is seen in the development of GRP40 receptor agonists for the treatment of diabetes. The enantiopure (R,R)-derivative of a specific pyrrolidine compound displayed full agonism at both human and mouse GRP40, whereas its (S,S)-enantiomer had significantly lower activity due to a different binding mode.[5]
Similarly, in the development of selective estrogen receptor degraders (SERDs) for breast cancer treatment, the stereochemistry at the 3-position of the pyrrolidine ring was found to be critical. A 3-R-methylpyrrolidine derivative promoted a pure ERα antagonist profile, while the corresponding 3-S-methylpyrrolidine or unsubstituted pyrrolidine did not.[5]
These examples underscore the necessity of precise stereochemical control in the synthesis of pyrrolidine-based drugs to achieve the desired therapeutic effect.
Figure 2: Impact of pyrrolidine stereochemistry on pharmacological activity.
Synthetic Strategies for Accessing the Pyrrolidine Scaffold
The synthesis of functionalized pyrrolidines is a well-established area of organic chemistry, with numerous methods available to construct this valuable scaffold. The choice of synthetic route depends on the desired substitution pattern and stereochemistry. Broadly, these strategies can be categorized into two main approaches: functionalization of a pre-existing pyrrolidine ring and de novo synthesis of the ring from acyclic precursors.[5][6]
Functionalization of Proline and its Derivatives
The naturally occurring amino acid proline is an excellent and readily available chiral starting material for the synthesis of a wide variety of pyrrolidine derivatives.[8] Its inherent stereochemistry can be leveraged to produce enantiomerically pure products.
Experimental Protocol: Synthesis of a Generic N-Acyl Proline Derivative
-
Materials: L-Proline, desired acyl chloride, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure: a. Suspend L-proline in the chosen solvent and cool the mixture in an ice bath. b. Add the base to the suspension. c. Slowly add the acyl chloride to the reaction mixture while maintaining the low temperature. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Upon completion, perform an aqueous workup to remove salts and unreacted starting materials. f. Purify the product by column chromatography or recrystallization.
Causality: The use of a base is essential to deprotonate the carboxylic acid and the secondary amine of proline, facilitating the nucleophilic attack on the electrophilic acyl chloride. The low temperature helps to control the exothermicity of the reaction and minimize side products.
De Novo Synthesis: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful and versatile methods for constructing the pyrrolidine ring. This reaction allows for the creation of multiple stereocenters in a single step with high stereocontrol.
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
-
Materials: An imine derived from an α-amino acid ester, an electron-deficient alkene (dipolarophile), a chiral metal catalyst (e.g., a copper or silver complex with a chiral ligand), and a suitable solvent (e.g., toluene or dichloromethane).
-
Procedure: a. In a flame-dried flask under an inert atmosphere, dissolve the imine, alkene, and chiral catalyst in the solvent. b. Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete (monitored by TLC or NMR). c. Remove the solvent under reduced pressure. d. Purify the resulting pyrrolidine derivative by column chromatography.
Causality: The chiral metal catalyst coordinates to the reactants, creating a chiral environment that directs the cycloaddition to proceed in a stereoselective manner, leading to the formation of a specific enantiomer of the pyrrolidine product. The choice of ligand is critical for achieving high enantioselectivity.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of pyrrolidine-containing compounds. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its pharmacological properties.
For example, in the development of PARP-1 inhibitors, SAR studies on a series of pyrrolidine derivatives revealed that the length of an alkyl chain and the presence of a carbonyl group were crucial for biological activity.[5] Specifically, compounds with a three-carbon atom chain were found to be the most active.[5] Docking studies further explained this observation by showing that the longer chain allowed for additional interactions with key amino acid residues in the active site of the PARP-1 enzyme.[5]
These insights are invaluable for guiding the rational design of more potent and selective drug candidates.[2]
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[2][3] Its unique combination of three-dimensional structure, stereochemical complexity, and favorable physicochemical properties makes it an ideal framework for the design of novel therapeutics. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can expect to see the continued emergence of innovative and life-saving drugs based on this remarkable heterocyclic system. The ongoing exploration of new synthetic routes to access diverse and complex pyrrolidine derivatives will undoubtedly fuel the discovery of the next generation of medicines.
References
-
Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]
-
Islam, M. T., & Mubarak, M. S. (2020). Pyrrolidine alkaloids and their promises in pharmacotherapy. Advances in Traditional Medicine. [Link]
-
Raimondi, M. V., Li Petri, G., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Patil, S. A., & Patil, R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link]
-
An overview on biological importance of pyrrolone and pyrrolidinone derivatives as promising scaffolds. (2021). ResearchGate. [Link]
-
Pyrrolidine: Significance and symbolism. (2025). A-Z Animals. [Link]
-
Gümüş, M. K., Gökçek, M., Alp, C., ... & Göksel, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Gümüş, M. K., Gökçek, M., Alp, C., ... & Göksel, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Shcherbakov, A. M., & Gorbunova, A. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2024). ResearchGate. [Link]
-
Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Pyrrolidine-based marketed drugs. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in both academic and industrial settings, particularly in the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]
This guide focuses on a specific, yet highly relevant, application: the synthesis of analogs of N-(4-bromophenyl)pyrrolidine-1-carboxamide. This scaffold is of significant interest in medicinal chemistry, as the biaryl urea moiety is a common feature in a wide array of pharmacologically active compounds. The ability to efficiently and predictably diversify this scaffold through the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug development pipeline.
The challenge in coupling substrates like N-(4-bromophenyl)pyrrolidine-1-carboxamide lies in the electronic nature of the starting material and the potential for catalyst inhibition. The carboxamide group, while generally well-tolerated, can influence the reactivity of the aryl bromide. Furthermore, the presence of nitrogen-containing heterocycles, such as the pyrrolidine ring, can sometimes lead to catalyst poisoning by coordinating to the palladium center.[4] This application note will provide a detailed, field-proven protocol designed to overcome these challenges, ensuring high-yield synthesis of the desired biaryl products. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and offer practical troubleshooting advice.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for successful reaction optimization and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, N-(4-bromophenyl)pyrrolidine-1-carboxamide) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) intermediate.[4][5] This is often the rate-determining step of the reaction.[5] Electron-rich phosphine ligands on the palladium catalyst can promote this step, which is particularly beneficial for less reactive aryl chlorides.[4]
-
Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex.[4][5] This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[1][6] The exact mechanism of transmetalation is still a subject of research, but it is widely accepted that the base plays a critical role in facilitating this transfer.[1][6]
-
Reductive Elimination: Finally, the newly formed biaryl product is expelled from the palladium complex in a step called reductive elimination. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
The Critical Role of the Base
The choice and function of the base in a Suzuki-Miyaura coupling are multifaceted and crucial for reaction success.[1] Initially, it was believed that the base's primary role was to form a more reactive trialkyl borate.[1] However, further studies have revealed that the base is involved in several key processes:
-
Formation of the active palladium complex, for instance, [ArPd(OR)L2].[1]
-
Activation of the organoboron compound to facilitate transmetalation.[1][6]
-
Acceleration of the reductive elimination step.[1]
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[7] The selection of the appropriate base is often dependent on the specific substrates and catalyst system being employed.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of N-(4'-methoxybiphenyl-4-yl)pyrrolidine-1-carboxamide
This protocol details the synthesis of a representative analog, N-(4'-methoxybiphenyl-4-yl)pyrrolidine-1-carboxamide, from N-(4-bromophenyl)pyrrolidine-1-carboxamide and 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| N-(4-bromophenyl)pyrrolidine-1-carboxamide | (As per synthesis) | In-house/Custom | >98% | Starting aryl bromide |
| 4-Methoxyphenylboronic acid | 5720-07-0 | Sigma-Aldrich | >98% | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | >98% | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | >99% | Anhydrous, finely powdered |
| 1,4-Dioxane | 123-91-1 | Acros Organics | Anhydrous | Degassed prior to use |
| Deionized Water | 7732-18-5 | - | - | Degassed prior to use |
| Ethyl Acetate | 141-78-6 | VWR | HPLC Grade | For extraction |
| Brine (Saturated NaCl solution) | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | - | For drying |
| Celite® | 61790-53-2 | Sigma-Aldrich | - | For filtration |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-bromophenyl)pyrrolidine-1-carboxamide (1.0 mmol, 1.0 equiv).
-
Add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon or nitrogen three times. This degassing process is crucial to prevent oxidation of the Pd(0) catalyst.[4]
-
-
Solvent Addition and Reaction:
-
Through the septum, add degassed 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe. The use of a solvent mixture like dioxane/water is common and often enhances the solubility of both the organic and inorganic reagents.
-
The reaction mixture is heated to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8][9] A typical reaction time is 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional ethyl acetate (2 x 10 mL).
-
The combined organic layers are transferred to a separatory funnel and washed with deionized water (2 x 20 mL) and then with brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(4'-methoxybiphenyl-4-yl)pyrrolidine-1-carboxamide.
-
Visualizing the Experimental Workflow
Figure 2: A step-by-step workflow for the synthesis.
Optimization and Troubleshooting
While the provided protocol is robust, variations in substrate reactivity may necessitate optimization. Here are some key considerations and troubleshooting tips:
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst | Pd(PPh₃)₄, 3 mol% | If the reaction is sluggish, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate the oxidative addition step.[10] For challenging couplings, catalyst loading can be increased to 5 mol%. |
| Base | K₂CO₃, 2.0 equiv | For substrates sensitive to strong bases, a milder base like K₃PO₄ or Cs₂CO₃ can be used. The choice of base can significantly impact yield and should be screened if issues arise. |
| Solvent | Dioxane/Water (5:1) | Other solvent systems like toluene/water, DMF, or THF can be explored. The solvent choice affects the solubility of reagents and the reaction temperature, both of which can influence the reaction rate and yield. |
| Temperature | 80-90 °C | If side reactions or decomposition are observed, lowering the temperature may be beneficial. Conversely, for unreactive substrates, a higher temperature (up to the boiling point of the solvent) may be required. |
| Boronic Acid | 1.2 equiv | If homocoupling of the boronic acid is a significant side product, reducing the equivalence to 1.05-1.1 may be helpful.[4] Conversely, for slow reactions, increasing to 1.5 equivalents can drive the reaction to completion. |
| Side Reactions | Homocoupling, Debromination | Homocoupling: Ensure thorough degassing to minimize oxygen, which can promote this side reaction.[4] Debromination: This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds, including analogs of N-(4-bromophenyl)pyrrolidine-1-carboxamide. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize this reaction for a wide range of substrates. The protocol provided in this application note serves as a solid foundation for the efficient generation of compound libraries, accelerating the pace of drug discovery and development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Dong, J., & Shi, Z. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Chemistry, 13(5), 458-464. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]
-
Nazir, S., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4404. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved January 26, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834–4866. [Link]
-
Kinzel, T., et al. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust RP-HPLC Method for the Quantification of N-(4-bromophenyl)pyrrolidine-1-carboxamide
Abstract
This document details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-bromophenyl)pyrrolidine-1-carboxamide. The strategy covers the logical selection of chromatographic parameters, including stationary phase, mobile phase composition, and detector wavelength, based on the analyte's physicochemical properties. The optimized isocratic method demonstrates excellent peak symmetry, resolution, and sensitivity, making it suitable for quality control and research applications. A comprehensive framework for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is also presented to ensure the method is fit for its intended purpose.
Introduction
N-(4-bromophenyl)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for these purposes due to its high resolution, sensitivity, and reproducibility.[1][2]
This application note provides a comprehensive guide for developing a stability-indicating RP-HPLC method from first principles. It serves as a practical protocol for researchers, scientists, and drug development professionals, explaining the scientific rationale behind each step of the method development and validation process.[2]
Analyte Properties & Strategic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.[2][3]
Structure and Properties of N-(4-bromophenyl)pyrrolidine-1-carboxamide:
-
Molecular Formula: C₁₁H₁₃BrN₂O
-
Molecular Weight: 270.14 g/mol
-
Predicted XLogP3: 2.1 (A measure of hydrophobicity)
-
Key Structural Features: The molecule contains a bromophenyl group (a good chromophore for UV detection), a polar carboxamide group, and a pyrrolidine ring.
The predicted XLogP3 value of 2.1 suggests that the compound is moderately non-polar, making it an ideal candidate for retention and separation using reversed-phase chromatography. The aromatic ring provides strong UV absorbance, enabling sensitive detection.
HPLC Method Development Strategy
Our approach is to systematically select and optimize chromatographic conditions to achieve a robust separation with good peak shape and a reasonable run time.
Instrumentation, Chemicals, and Reagents
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 stationary phase is the first choice for moderately non-polar compounds.[4][5] A standard dimension of 4.6 x 150 mm with 5 µm particles is recommended for initial development.[6][7]
-
Chemicals:
-
N-(4-bromophenyl)pyrrolidine-1-carboxamide reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid or Ammonium acetate (for pH adjustment/buffering, if necessary)
-
Initial Parameter Selection: The Rationale
-
Stationary Phase Selection: Based on the analyte's XLogP of 2.1, a C18 (octadecylsilane) column is selected. This non-polar stationary phase will interact with the hydrophobic parts of the analyte, providing good retention.[4][8] A column with a small pore size (e.g., 100 Å) is suitable as the molecular weight is well below 2000 Da.[6]
-
Mobile Phase Selection: A mixture of water and an organic solvent is standard for RP-HPLC.[9][10]
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[10]
-
Aqueous Phase: Initially, HPLC-grade water will be used. The carboxamide group is generally neutral, but a buffer may be required if peak tailing is observed due to interactions with residual silanols on the silica backbone. A buffer concentration of 10-50 mM is typically sufficient.[11]
-
-
Detection Wavelength (λmax): The bromophenyl group is expected to have a strong UV absorbance. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte in the mobile phase should be recorded using a PDA detector. Based on the similar chromophore in N-(4-bromophenyl)acetamide, a maximum absorbance (λmax) is expected around 245-255 nm.[12]
Optimization Workflow
The goal of optimization is to achieve a retention factor (k) between 2 and 10, a tailing factor (T) close to 1, and high column efficiency (N).
The following diagram illustrates the logical workflow for method optimization:
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. m.youtube.com [m.youtube.com]
- 4. HPLC Column Selection Guide [scioninstruments.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. agilent.com [agilent.com]
- 7. labtech.tn [labtech.tn]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: N-(4-bromophenyl)pyrrolidine-1-carboxamide Production
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis and scale-up of N-(4-bromophenyl)pyrrolidine-1-carboxamide. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical experience to ensure the successful and efficient production of this target molecule.
I. Synthetic Strategy Overview
The synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide typically involves the formation of a urea linkage between 4-bromoaniline and a pyrrolidine-based carbonyl donor. The most common and direct approach is the reaction of 4-bromoaniline with 1-pyrrolidinecarbonyl chloride.[1] Alternative methods may involve the use of phosgene equivalents like carbonyldiimidazole (CDI) to first activate the pyrrolidine, followed by the addition of 4-bromoaniline.[2] The choice of synthetic route often depends on the scale of the reaction, safety considerations, and the desired purity of the final product.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide.
Q1: What are the most common synthetic routes to prepare N-(4-bromophenyl)pyrrolidine-1-carboxamide?
A1: The most prevalent methods for synthesizing N-aryl carboxamides involve the reaction of an amine with an activated carbonyl compound.[3] For this specific molecule, the key approaches are:
-
Acyl Chloride Route: Reaction of 4-bromoaniline with 1-pyrrolidinecarbonyl chloride. This is often the most direct method.
-
In Situ Activation Route: Reaction of pyrrolidine with a phosgene equivalent such as carbonyldiimidazole (CDI) or triphosgene to form a reactive intermediate, which then reacts with 4-bromoaniline.[2] This approach avoids the handling of potentially unstable acyl chlorides.
-
Isocyanate Route: While less common for this specific urea, the reaction of an amine with an isocyanate is a general method for urea formation.[2]
Q2: What are the critical safety precautions when working with reagents like phosgene or its substitutes?
A2: Phosgene is a highly toxic gas, and its substitutes like diphosgene and triphosgene also require careful handling.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Quenching: Have a quenching solution (e.g., a concentrated solution of a nucleophilic amine like ammonia or a caustic solution) readily available to neutralize any spills or residual reagent.
-
Alternative Reagents: Consider using safer alternatives like carbonyldiimidazole (CDI) or disuccinimidyl carbonate (DSC) when possible, as they are non-volatile solids.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common techniques.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials (4-bromoaniline) from the product. The product, being more polar than the starting amine, will have a lower Rf value.
-
HPLC: A reverse-phase C18 column with a gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) can effectively monitor the disappearance of starting materials and the appearance of the product.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of N-(4-bromophenyl)pyrrolidine-1-carboxamide synthesis.
Problem 1: Low Reaction Yield
Question: My reaction yield is consistently low, even though TLC/HPLC analysis shows the consumption of the limiting reagent. What are the potential causes and how can I improve the yield?
Answer: Low yields in carboxamide synthesis can stem from several factors, especially during scale-up. Here’s a breakdown of potential issues and troubleshooting steps:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Side Reactions | The formation of symmetrical ureas (e.g., bis(4-bromophenyl)urea or 1,1'-carbonylbis(pyrrolidine)) is a common side reaction, particularly if there are issues with stoichiometry or the rate of addition.[4] | Controlled Addition: Add the acylating agent (e.g., 1-pyrrolidinecarbonyl chloride) slowly to the solution of 4-bromoaniline. This maintains a low concentration of the acylating agent and minimizes self-reaction. Order of Addition: When using reagents like CDI, the order of addition is crucial. First, react pyrrolidine with CDI to form the activated intermediate, and then add 4-bromoaniline.[2] |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the reagents. | Reaction Time & Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Gentle heating may be required, but be cautious of potential side reactions at elevated temperatures. Reagent Quality: Ensure the purity and reactivity of your starting materials. 4-bromoaniline can oxidize over time, and reactive intermediates like acyl chlorides can hydrolyze.[5] |
| Product Loss During Workup | The product may have some solubility in the aqueous phase, leading to losses during extraction. | Solvent Selection: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product. pH Adjustment: Ensure the aqueous layer is basic during extraction to keep the unreacted 4-bromoaniline deprotonated and soluble in the organic layer. |
Problem 2: Difficulty in Product Purification
Question: I am having trouble obtaining a pure product. The crude material is often an oil or contains persistent impurities. What purification strategies are most effective?
Answer: Purification challenges are common, especially when dealing with closely related impurities.
| Problem | Potential Cause | Solution |
| Oily Product | The presence of residual solvent or low-melting impurities can prevent crystallization. | Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure. Trituration: Add a non-polar solvent like hexane or diethyl ether to the crude oil and stir vigorously. This can often induce crystallization of the desired product while dissolving non-polar impurities. |
| Persistent Impurities | Symmetrical ureas or unreacted starting materials can be difficult to remove by simple crystallization. | Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a reliable method for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Recrystallization: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly improve purity. |
Problem 3: Exothermic Reaction and Poor Temperature Control
Question: During the addition of the acylating agent, I observe a significant exotherm that is difficult to control at a larger scale. How can I manage the reaction temperature effectively?
Answer: The reaction between an amine and an acyl chloride is often highly exothermic.
| Strategy | Implementation |
| Slow Addition | Use a dropping funnel or a syringe pump to add the acylating agent slowly to the reaction mixture. This allows the heat to dissipate as it is generated. |
| Cooling Bath | Immerse the reaction vessel in an ice bath or a cooling system to maintain a consistent low temperature (e.g., 0-5 °C) during the addition. |
| Dilution | Running the reaction at a lower concentration can help to dissipate the heat more effectively. However, this may also slow down the reaction rate. |
Diagram: Scale-Up Considerations
Caption: Key challenges and mitigation strategies for scaling up the production.
IV. Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide via Acyl Chloride
Materials:
-
4-Bromoaniline
-
1-Pyrrolidinecarbonyl chloride[1]
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 1-pyrrolidinecarbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
V. References
-
Andreetti, G. D., Bocelli, G., & Sgarabotto, P. (1968). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(8), 1195-1198.
-
BenchChem. (2025). Hydroxydiphenylamine synthesis from lab to industrial scale. Retrieved from BenchChem website.
-
Choudhary, M. I., et al. (2011). Bioorganic & Medicinal Chemistry, 19(11), 3417-3425.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (4-bromophenyl)-N-(pyrrolidinylthioxomethyl)carboxamide. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). The Journal of Organic Chemistry, 79(10), 4477-4483.
-
Various Authors. (n.d.). Urea Formation - Common Conditions. Retrieved from commonorganicchemistry.com
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
Zhang, G., Cui, L., Wang, Y., & Zhang, L. (2010). Journal of the American Chemical Society, 132(5), 1474-1475.
-
BenchChem. (n.d.). Troubleshooting nucleophilic acyl substitution in carboxylic acid derivatives. Retrieved from BenchChem website.
-
Cortaca, L., & Eckert, H. (Eds.). (2007). Phosgenations: A Handbook. Wiley-VCH.
-
MDPI. (n.d.). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Oral Bioavailability of N-(4-bromophenyl)pyrrolidine-1-carboxamide Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of N-(4-bromophenyl)pyrrolidine-1-carboxamide derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. The information herein is grounded in established scientific principles and practical laboratory experience to ensure accuracy and reliability.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers often have when initiating studies to enhance the oral bioavailability of this class of compounds.
Q1: What are the primary challenges limiting the oral bioavailability of N-(4-bromophenyl)pyrrolidine-1-carboxamide derivatives?
A1: The primary challenges are typically twofold: poor aqueous solubility and low intestinal permeability.[1][2] These compounds often fall into the Biopharmaceutical Classification System (BCS) Class II or IV, meaning they do not dissolve well in the gastrointestinal fluids and/or do not efficiently cross the intestinal membrane into the bloodstream.[1][3][4] Additionally, they may be subject to first-pass metabolism in the liver and gut wall, further reducing the amount of active drug reaching systemic circulation.[3][5] Another significant factor can be the activity of efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption.[6]
Q2: What initial strategies should I consider to improve the oral bioavailability of my lead compound?
A2: A multi-pronged approach is often most effective. Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[2][4]
-
Formulation Strategies:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[7][8][9]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution.[2][10]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and facilitate transport across the intestinal barrier.[11][12][13]
-
-
Prodrug Approach: Chemically modifying the parent drug to create a more soluble or permeable prodrug that converts back to the active form in the body is a viable strategy.[14][15][16]
Q3: Which in vitro models are most relevant for assessing improvements in oral bioavailability?
A3: The following in vitro models are crucial for initial screening and mechanistic understanding:
-
In Vitro Dissolution Testing: This is a fundamental test to evaluate how quickly and to what extent your compound dissolves in various simulated gastrointestinal fluids.[17][18]
-
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium. It is invaluable for assessing intestinal permeability and identifying if your compound is a substrate for efflux transporters like P-gp.[19][20]
Q4: When should I progress to in vivo studies?
A4: In vivo pharmacokinetic studies in animal models (e.g., rats, dogs) are essential to confirm the findings from in vitro experiments.[21][22][23] You should consider moving to in vivo studies once you have identified a formulation or prodrug strategy that demonstrates a significant and reproducible improvement in both dissolution and permeability in your in vitro models.
II. Troubleshooting Guides
This section provides detailed guidance on common issues encountered during key experimental workflows.
Guide 1: In Vitro Dissolution Testing
Issue: Low and Variable Dissolution Profiles
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Wetting of the Compound | The hydrophobic nature of the compound prevents efficient interaction with the dissolution medium. | 1. Incorporate Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Sodium Lauryl Sulfate, Tween® 80) to the dissolution medium to improve wetting.[4][24] 2. Particle Size Reduction: Ensure the particle size of the drug substance is consistent and sufficiently small. Consider micronization or nanonization.[2][4] |
| Incorrect Dissolution Medium | The pH and composition of the medium do not adequately mimic the physiological conditions of the gastrointestinal tract where the drug is intended to be absorbed. | 1. pH Screening: Test dissolution in a range of biorelevant media simulating fasted (FaSSIF) and fed (FeSSIF) states, in addition to standard buffers (e.g., pH 1.2, 4.5, 6.8). 2. Check Buffer Preparation: Verify the correct weighing of salts, including accounting for hydrates, and ensure proper mixing and pH adjustment.[25][26] |
| Mechanical Issues with Dissolution Apparatus | Inconsistent hydrodynamics in the dissolution vessels can lead to high variability. | 1. Verify Apparatus Calibration: Regularly check and calibrate the rotation speed of the paddles or baskets using a tachometer.[27] 2. Ensure Proper Temperature: Maintain a constant and uniform temperature in the water bath.[27] 3. Check for Air Bubbles: Ensure no air bubbles are clinging to the dosage form or the apparatus, as they can alter the surface area available for dissolution. |
| Compound Degradation | The compound may be unstable in the dissolution medium, leading to lower than expected concentrations. | 1. Stability Assessment: Analyze the stability of your compound in the chosen dissolution media over the time course of the experiment. 2. Modify Medium: If degradation is observed, consider adding antioxidants or adjusting the pH to a more stable range, if physiologically relevant. |
Guide 2: Caco-2 Permeability Assay
Issue: Low Apparent Permeability (Papp) and/or High Efflux Ratio
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Aqueous Solubility in Assay Buffer | The compound precipitates in the donor compartment, leading to an underestimation of its permeability. | 1. Include Serum Albumin: Add Bovine Serum Albumin (BSA) to the assay buffer to improve solubility and reduce non-specific binding to plasticware.[19] 2. Use a Co-solvent: If compatible with the cells, a small percentage of a co-solvent like DMSO can be used to maintain solubility. Ensure the final concentration does not affect cell monolayer integrity. |
| Compound is a Substrate for Efflux Transporters | The compound is actively transported back into the apical (donor) compartment by efflux pumps like P-gp, resulting in low net transport across the monolayer.[6][28] | 1. Conduct Bidirectional Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[19] 2. Use Efflux Inhibitors: Co-incubate your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the A-B permeability increases and the efflux ratio decreases. |
| Poor Cell Monolayer Integrity | Leaky cell monolayers can result in inaccurate permeability measurements. | 1. Monitor Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the experiment to ensure they are within the acceptable range for your laboratory's established Caco-2 cell line.[20] 2. Check Lucifer Yellow Permeability: Include a low permeability marker like Lucifer Yellow in your assay. High transport of this marker indicates poor monolayer integrity. |
| Compound Adsorption to Assay Plates | The compound may bind to the plastic of the assay plates, reducing the concentration available for transport. | 1. Mass Balance Calculation: Determine the recovery of the compound at the end of the experiment by measuring the amount in the apical, basolateral, and cell lysate compartments. Low recovery suggests adsorption. 2. Use Low-Binding Plates: Consider using commercially available low-adsorption plates for highly lipophilic compounds. |
Guide 3: In Vivo Pharmacokinetic Studies
Issue: Low Oral Bioavailability (Low Cmax and AUC) Despite Promising In Vitro Data
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Extensive First-Pass Metabolism | The compound is rapidly metabolized in the liver and/or gut wall before reaching systemic circulation.[3][5] | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways involved. 3. Medicinal Chemistry Optimization: Modify the chemical structure at the sites of metabolism to improve stability while maintaining pharmacological activity.[5] |
| Poor In Vivo Dissolution/Solubility | The in vitro dissolution conditions did not accurately predict the in vivo behavior of the formulation. | 1. Re-evaluate Formulation: Consider more advanced formulations like lipid-based systems or amorphous solid dispersions, which can improve in vivo solubilization.[7][8][10] 2. Animal Model Considerations: The gastrointestinal physiology of the chosen animal model may differ significantly from humans. Be mindful of these differences when interpreting data. |
| In Vivo Efflux Transporter Activity | Efflux transporters in the animal's intestine are limiting absorption.[6][29] | 1. Co-administration with Inhibitors: In preclinical models, co-dosing with an efflux pump inhibitor can help determine the impact of transporters on oral absorption. Note: This is an experimental tool and not typically a clinical strategy. |
| Instability in Gastric or Intestinal Fluids | The compound may be chemically unstable in the pH or enzymatic environment of the stomach or intestines. | 1. In Vitro Stability in Simulated Fluids: Assess the stability of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 2. Enteric Coating: For compounds unstable at low pH, an enteric-coated formulation that dissolves only in the higher pH of the small intestine may be beneficial. |
III. Experimental Protocols & Data Visualization
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the permeability and potential for active efflux of a test compound.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system until a confluent monolayer is formed (typically 21 days).[20]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).[30]
-
Preparation of Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).[20]
-
Permeability Measurement (A-B):
-
Add the dosing solution to the apical (A) side of the transwell.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Measurement (B-A):
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Follow the same incubation and sampling procedure as for the A-B direction, taking samples from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Data Summary Table: Impact of Formulation on Pharmacokinetic Parameters
The following table provides an example of how to summarize in vivo pharmacokinetic data to compare different formulation strategies.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 25 | 2.0 | 750 ± 110 | 100 |
| Micronized Powder | 10 | 320 ± 45 | 1.5 | 1800 ± 250 | 240 |
| Solid Dispersion | 10 | 750 ± 90 | 1.0 | 4500 ± 600 | 600 |
| SEDDS Formulation | 10 | 980 ± 120 | 0.75 | 6200 ± 850 | 827 |
Data are presented as mean ± standard deviation.
Visualizations
Workflow for Troubleshooting Low Oral Bioavailability
Caption: A decision-making workflow for addressing low oral bioavailability.
Factors Influencing Oral Drug Absorption
Caption: Interplay of key factors governing oral drug bioavailability.
IV. References
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Everbright, R. D., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(23), 10794-10811. [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. [Link]
-
Permana, A. D., et al. (2023). Nanoparticle tools for maximizing oral drug delivery. Journal of Nanobiotechnology, 21(1), 235. [Link]
-
Fahmy, R., & Abu-Dahab, R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(7), 1344. [Link]
-
Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery, 2016, 8018202. [Link]
-
Mehellou, Y., & De Clercq, E. (2010). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Antiviral Chemistry & Chemotherapy, 20(4), 133-146. [Link]
-
Sharma, D., et al. (2016). Strategies for enhancing oral bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Investigation, 6(2), 70-76. [Link]
-
Pamujula, N. H., et al. (2023). Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. ResearchGate. [Link]
-
Sethia, S. (2022). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Online. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]
-
Kadow, K. F., et al. (2020). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry, 63(10), 5126-5139. [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. [Link]
-
Wu, C. Y., & Benet, L. Z. (2005). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Pharmaceutical Research, 22(1), 11-23. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 11(4), 006. [Link]
-
Kesharwani, R., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 111(12), 3237-3252. [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). The Bioavailability of Drugs—The Current State of Knowledge. Molecules, 24(6), 1108. [Link]
-
Walsh Medical Media. (2023). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]
-
Friesen, D. T., et al. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. [Link]
-
Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. [Link]
-
Hilaris Publisher. (2023). Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. Journal of Drug Designing. [Link]
-
Zhang, Y., & Sparreboom, A. (2022). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology, 13, 1007421. [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]
-
Pridgen, E. M., et al. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Journal of Controlled Release, 240, 342-355. [Link]
-
Van Huis, C. A., et al. (2009). Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action. Bioorganic & Medicinal Chemistry, 17(6), 2501-2511. [Link]
-
Kesharwani, R., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Innovation, 18(1), 1-16. [Link]
-
Li, M., et al. (2021). Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. International Journal of Nanomedicine, 16, 221-239. [Link]
-
U.S. Food and Drug Administration. (2018). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Xiao, Z., et al. (2023). Prodrug strategy: molecular design for improving oral drug absorption. Acta Pharmaceutica Sinica B, 13(12), 4851-4871. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]
-
Li, Y., et al. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. International Journal of Nanomedicine, 15, 6635-6647. [Link]
-
Liu, R. H. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(30), 6641-6653. [Link]
-
Caco2 assay protocol. [Link]
-
Meyer, J. M. (2012). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. US Pharmacist, 37(1), 22-26. [Link]
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Scholarly Research Notices, 2012, 725159. [Link]
-
Renukuntla, J., et al. (2013). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics, 5(3), 429-456. [Link]
-
Khan, S., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(12), 1709. [Link]
-
Date, A. A., & Patravale, V. B. (2012). Nanocarriers for oral drug delivery. Drug Discovery Today: Technologies, 9(2), e87-e95. [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]
-
Li, P., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1173977. [Link]
-
Teledyne Labs. Dissolution Testing For Tablets. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 17(1), 13-28. [Link]
-
Hünnemeyer, A., et al. (2004). High absolute bioavailability of the new oral phosphodiesterase-4 inhibitor roflumilast. Clinical Pharmacokinetics, 43(13), 915-924. [Link]
-
Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC North America, 24(8), 794-803. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. scispace.com [scispace.com]
- 10. pharm-int.com [pharm-int.com]
- 11. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. enamine.net [enamine.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 28. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 29. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Guide: Covalent Urea-Based vs. Non-Covalent FAAH Inhibitors for Preclinical Research
A Senior Application Scientist's Field Guide to Understanding and Selecting FAAH Inhibitory Modalities
In the landscape of endocannabinoid system modulation, the inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a compelling therapeutic strategy for a range of neurological and inflammatory disorders.[1][2] By preventing the degradation of the endogenous cannabinoid anandamide and other bioactive fatty acid amides, FAAH inhibitors can potentiate their analgesic, anxiolytic, and anti-inflammatory effects.[1][3] However, the choice of an inhibitory modality—covalent versus non-covalent—is a critical decision in any research and development pipeline, with significant implications for potency, selectivity, and in vivo efficacy.
The Divergent Mechanisms of FAAH Inhibition: A Tale of Two Modalities
The fundamental distinction between these two classes of inhibitors lies in their interaction with the catalytic triad (Ser241-Ser217-Lys142) within the FAAH active site.
Covalent Inhibition: An Irreversible Bond
Urea-based inhibitors, such as PF-04457845, are classified as mechanism-based or "suicide" inhibitors.[4] These molecules are designed to mimic the endogenous substrates of FAAH. Upon entering the active site, the electrophilic carbonyl group of the urea moiety is attacked by the catalytic serine residue, Ser241. This initiates a chemical reaction that results in the formation of a stable, covalent carbamate adduct with the serine residue, thereby irreversibly inactivating the enzyme.[3] The restoration of FAAH activity is then dependent on the de novo synthesis of the enzyme.[5]
Non-Covalent Inhibition: A Reversible Interaction
In contrast, non-covalent inhibitors achieve their effect through a combination of high-affinity binding interactions within the FAAH active site, without forming a permanent chemical bond. A prominent class of non-covalent inhibitors is the ketobenzimidazoles. Their inhibitory potency is derived from a precise "lock-and-key" fit, driven by shape complementarity and numerous hydrophobic interactions with residues lining the active site channel.[4] This reversible binding means that the inhibitor can associate and dissociate from the enzyme, and its efficacy is governed by its concentration and binding affinity (Ki).
Head-to-Head Comparison: Performance Metrics
The choice between a covalent and a non-covalent inhibitor often comes down to a trade-off between potency and duration of action versus the potential for off-target effects.
| Parameter | Covalent Urea-Based Inhibitors (e.g., PF-04457845) | Non-Covalent Inhibitors (e.g., Ketobenzimidazoles) | Rationale & Implications |
| Potency (IC50/Ki) | Typically in the low nanomolar range. PF-04457845 has an IC50 of 7.2 nM for human FAAH.[6] | Can also achieve low nanomolar potency. For example, ketobenzimidazole compound 2 has an IC50 of 28 nM for human FAAH. | Both classes can exhibit high potency. The irreversible nature of covalent inhibitors can lead to a more profound and sustained effect at lower concentrations. |
| Mechanism | Irreversible, time-dependent inactivation. | Reversible, competitive or non-competitive inhibition. | Irreversible inhibition offers a prolonged duration of action independent of the inhibitor's pharmacokinetic profile. Reversible inhibition provides more tunable control over the duration of FAAH blockade. |
| Duration of Action | Long-lasting, dependent on enzyme resynthesis. A single dose of PF-04457845 can inhibit FAAH for over 24 hours.[7] | Generally shorter, dependent on the pharmacokinetic properties (e.g., half-life) of the compound. | The prolonged action of covalent inhibitors can be advantageous for reducing dosing frequency but may pose challenges in managing potential adverse effects. |
| Selectivity | Can be highly selective. PF-04457845 shows excellent selectivity for FAAH over other serine hydrolases.[6] However, some covalent inhibitors like URB597 have shown off-target activity against other enzymes.[7] | Can also be designed for high selectivity. Ketobenzimidazoles have demonstrated good selectivity profiles. | Selectivity is a critical parameter for minimizing off-target effects. While high selectivity is achievable with both classes, the irreversible nature of covalent inhibitors makes any off-target interactions more problematic as they are not readily reversible. |
| In Vivo Efficacy | Demonstrated potent analgesic and anti-inflammatory effects in various preclinical models at low doses (e.g., PF-04457845 effective at 0.1 mg/kg).[2] | Also show in vivo efficacy, though the required dose and duration of effect can vary based on the compound's pharmacokinetics. | Both classes have proven effective in preclinical models of pain and inflammation. The choice may depend on the desired therapeutic window and dosing regimen. |
Experimental Protocols: Assessing FAAH Inhibition
A robust and reproducible method for determining FAAH activity and inhibition is crucial for compound evaluation. The most common method is a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate.
Step-by-Step Protocol for a Fluorometric FAAH Activity Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH, rat brain microsomes)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme source to the desired concentration in pre-chilled Assay Buffer. Keep on ice.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Assay Plate Setup:
-
Add 2 µL of the diluted inhibitor solutions to the appropriate wells of the 96-well plate.
-
For control wells (100% activity), add 2 µL of DMSO.
-
For blank wells (no enzyme), add 2 µL of DMSO.
-
-
Enzyme Addition: Add 88 µL of the diluted FAAH enzyme solution to all wells except the blank wells. To the blank wells, add 88 µL of Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks for the Bench Scientist
The selection of a FAAH inhibitor modality is a nuanced decision that hinges on the specific goals of the research program.
-
Covalent urea-based inhibitors , exemplified by the potent and selective PF-04457845, offer the advantage of prolonged in vivo target engagement, which can be highly beneficial for achieving sustained therapeutic effects with less frequent dosing. However, the irreversible nature of their binding necessitates rigorous selectivity profiling to mitigate the risk of off-target toxicity.
-
Non-covalent inhibitors , such as the ketobenzimidazole class, provide a more tunable and potentially safer profile due to their reversible binding. While their duration of action is more closely tied to their pharmacokinetic properties, they can be engineered to achieve high potency and selectivity.
For early-stage target validation and mechanistic studies, the predictable and sustained target engagement of a well-characterized covalent inhibitor can be advantageous. For later-stage preclinical and clinical development, the potentially more favorable safety profile of a highly optimized non-covalent inhibitor may be preferred. Ultimately, a thorough understanding of the distinct properties of each class, coupled with robust in vitro and in vivo characterization, will guide the rational selection of the most promising FAAH inhibitor for a given therapeutic application.
References
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). AAPS J, 11(4), 764–776.
- Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 13(8), 855–866.
- Ahn, K., Smith, S. E., Liimatta, M. B., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420.
- Ahn, K., Johnson, D. S., Mileni, M., et al. (2009).
- Cravatt, B. F., & Lichtman, A. H. (2004). The fatty acid amides. Current opinion in chemical biology, 8(1), 46-53.
- Fegley, D., Gaetani, S., Duranti, A., et al. (2005). Characterization of the fatty acid amide hydrolase inhibitor URB597: in vitro and in vivo effects. J Pharmacol Exp Ther, 313(1), 352-358.
- Lichtman, A. H., Leung, D., Shelton, C. C., et al. (2004). Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for a medicinal chemistry approach to endocannabinoid enhancement. J Pharmacol Exp Ther, 311(2), 441-448.
- Moreno-Sanz, G. (2016). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Central nervous system agents in medicinal chemistry, 16(2), 94–115.
- Palermo, G., Stornaiuolo, M., & Cavalli, A. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas.
- Wang, J., Ueda, N., & Xie, W. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(18), 7379-7384.
- Johnson, D. S., Stiff, C., Lazerwith, S. E., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96.
- Romero, J., & de Miguel, R. (2016). FAAH inhibitors in the limelight, but regrettably. Adicciones, 28(2), 65–68.
- Vandevoorde, S., & Lambert, D. M. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 27(9), 2686.
- Johnson, D. S., Ahn, K., Koldobskiy, M., et al. (2010). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 335(2), 428-438.
Sources
- 1. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition | MDPI [mdpi.com]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-bromophenyl)-2-(2-hydroxynaphth-1-yl)pyrrolidine-1-carboxamide|lookchem [lookchem.com]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an RP-HPLC Method for N-(4-bromophenyl)pyrrolidine-1-carboxamide Quantification
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor.[1][2] It is the process that provides documented evidence that a method is "fit for purpose," ensuring that the data generated is accurate, reliable, and reproducible.[3][4] This guide provides an in-depth, technically-grounded comparison of the validation parameters for a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the quantification of N-(4-bromophenyl)pyrrolidine-1-carboxamide, a novel compound under investigation.
The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9]
The "Why" Behind the "How": A Scientifically-Driven Approach
Before delving into the protocols, it is crucial to understand the causality behind each validation parameter. An analytical method is a system, and its validation is a systematic process of interrogating that system's performance under various conditions. We are not just generating data; we are building a comprehensive understanding of the method's capabilities and limitations.
Core Validation Parameters: A Comparative Analysis
The validation of a quantitative HPLC method hinges on a set of interdependent parameters. The following sections will detail the experimental approach for each, present hypothetical data in a comparative format, and explain the scientific rationale.
Specificity: Ensuring the Method's Discriminatory Power
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] It is the foundation of a reliable quantitative method.[10] A lack of specificity can lead to an overestimation of the analyte concentration, with potentially significant consequences for product safety and efficacy.
Experimental Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Prepare a placebo formulation containing all excipients except the active pharmaceutical ingredient (API), N-(4-bromophenyl)pyrrolidine-1-carboxamide. Inject this preparation to confirm the absence of interference from the formulation matrix.[11][12]
-
Forced Degradation Studies: Subject the API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[13] Analyze these stressed samples to demonstrate that the analyte peak is resolved from all degradation product peaks.[11]
Data Presentation:
| Sample | Observation at Analyte Retention Time | Peak Purity Index | Acceptance Criteria | Result |
| Blank (Diluent) | No significant peak | N/A | No interference | Pass |
| Placebo | No significant peak | N/A | No interference | Pass |
| Acid Stressed Sample | Analyte peak is spectrally pure | >0.999 | Peak purity index > 0.999 | Pass |
| Base Stressed Sample | Analyte peak is spectrally pure | >0.999 | Peak purity index > 0.999 | Pass |
| Oxidative Stressed Sample | Analyte peak is spectrally pure | >0.999 | Peak purity index > 0.999 | Pass |
| Thermal Stressed Sample | Analyte peak is spectrally pure | >0.999 | Peak purity index > 0.999 | Pass |
| Photolytic Stressed Sample | Analyte peak is spectrally pure | >0.999 | Peak purity index > 0.999 | Pass |
Linearity and Range: Defining the Method's Quantitative Boundaries
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[1] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10] Establishing a robust linear relationship is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of N-(4-bromophenyl)pyrrolidine-1-carboxamide reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[13]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) | Regression Equation | Correlation Coefficient (r²) | Acceptance Criteria | Result |
| 50 | 451023 | ||||
| 75 | 675987 | y = 9015.4x + 125.3 | 0.9998 | r² ≥ 0.999 | Pass |
| 100 | 902154 | ||||
| 125 | 1126845 | ||||
| 150 | 1352487 |
Accuracy: Closeness to the "True" Value
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[1][10] It is a measure of the systematic error of the method.
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Mean Recovery (%) | %RSD | Acceptance Criteria | Result |
| 80 | 80 | 79.5 | 99.4 | 0.8 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0% | Pass |
| 100 | 100 | 100.2 | 100.2 | 0.5 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0% | Pass |
| 120 | 120 | 119.8 | 99.8 | 0.6 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0% | Pass |
Precision: Measuring the Method's Variability
Expertise & Experience: Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample.[10] It is evaluated at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[5]
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
Data Presentation:
| Precision Level | Parameter | Measured Values (Assay %) | Mean Assay (%) | %RSD | Acceptance Criteria | Result |
| Repeatability | Day 1, Analyst 1, Inst. 1 | 99.8, 100.1, 99.5, 100.3, 99.9, 100.5 | 100.0 | 0.35 | %RSD ≤ 2.0% | Pass |
| Intermediate Precision | Day 2, Analyst 2, Inst. 2 | 100.2, 99.6, 100.4, 99.8, 100.1, 99.7 | 99.9 | 0.30 | %RSD ≤ 2.0% | Pass |
Detection Limit (LOD) and Quantitation Limit (LOQ): Method Sensitivity
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][14]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)[15]
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Data Presentation:
| Parameter | Calculation | Result (µg/mL) | Acceptance Criteria |
| LOD | 3.3 * (σ / S) | 0.5 | Reportable Value |
| LOQ | 10 * (σ / S) | 1.5 | Reportable Value |
Robustness: Resilience to Minor Variations
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][17] This provides an indication of its reliability during normal usage.[10]
Experimental Protocol: Intentionally vary critical chromatographic parameters and observe the effect on the results. Typical variations include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
Data Presentation:
| Parameter Varied | Condition | Retention Time (min) | Assay (%) | Acceptance Criteria | Result |
| Flow Rate | 0.8 mL/min | 5.8 | 99.7 | System suitability criteria are met | Pass |
| 1.2 mL/min | 4.2 | 100.1 | System suitability criteria are met | Pass | |
| Mobile Phase | -2% Organic | 6.1 | 99.9 | System suitability criteria are met | Pass |
| +2% Organic | 4.9 | 100.3 | System suitability criteria are met | Pass | |
| Temperature | 25 °C | 5.2 | 100.0 | System suitability criteria are met | Pass |
| 35 °C | 4.8 | 99.8 | System suitability criteria are met | Pass |
Visualizing the Validation Workflow
A logical and structured approach is paramount for successful method validation. The following diagram illustrates the typical workflow.
Caption: A typical workflow for RP-HPLC method validation.
The Interconnectivity of Validation Parameters
The various validation parameters are not isolated assessments but form a cohesive picture of the method's performance.
Caption: Interrelationship of HPLC validation parameters.
Conclusion: A Self-Validating System
This guide has provided a comprehensive framework for the validation of an RP-HPLC method for the quantification of N-(4-bromophenyl)pyrrolidine-1-carboxamide. By adhering to a scientifically sound, data-driven approach, researchers and drug development professionals can establish a self-validating system that ensures the integrity and reliability of their analytical data. The presented protocols and acceptance criteria, benchmarked against ICH guidelines, serve as a robust starting point for any laboratory aiming to achieve regulatory compliance and scientific excellence. Remember, a well-validated analytical method is not an endpoint but a continuous commitment to quality throughout the lifecycle of a pharmaceutical product.[6]
References
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Pharmtech.com. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
Chromatography Online. Robustness Tests. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
-
ResearchGate. Linearity and range of the HPLC method. [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
-
Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? [Link]
-
ResearchGate. What is the difference between specificity and selectivity of the HPLC method? [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
Altabrisa Group. What Is Linearity in HPLC Analysis and Its Importance? [Link]
-
SCION Instruments. Accuracy and Precision - What's The Difference? [Link]
-
European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
ResearchGate. A ruggedness test model and its application for HPLC method validation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. [Link]
-
ResearchGate. FDA issues revised guidance for analytical method validation. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
-
Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
-
National Institutes of Health. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
National Institutes of Health. Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Agilent. HPLC Separation Robustness and Ruggedness. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
YouTube. LOD & LOQ in Analytical Method Validation. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 15. sepscience.com [sepscience.com]
- 16. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Toxicity profile of N-(4-bromophenyl)pyrrolidine-1-carboxamide compared to reference compounds
Introduction
In the landscape of contemporary drug discovery, the pyrrolidine carboxamide scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. The inherent conformational rigidity of the pyrrolidine ring, coupled with the hydrogen bonding capabilities of the carboxamide linkage, provides a robust framework for designing molecules with high affinity and selectivity for various biological targets. The introduction of a brominated phenyl moiety further modulates the physicochemical properties of these compounds, influencing their metabolic stability, membrane permeability, and target engagement.
This guide presents a comprehensive toxicological profile of a novel investigational compound, N-(4-bromophenyl)pyrrolidine-1-carboxamide. To establish a clinically and mechanistically relevant context, its toxicity is benchmarked against a carefully selected panel of reference compounds. This panel includes precursors and structural analogs—4-bromoaniline, pyrrolidine, and benzamide—to dissect the toxicological contributions of each molecular fragment. Furthermore, well-characterized therapeutic agents with known toxicological profiles, Doxorubicin (cytotoxic), Tamoxifen (hepatotoxic), and established genotoxins Methyl Methanesulfonate (MMS) and 4-Nitroquinoline-1-oxide (4-NQO), are included as positive controls to validate our experimental systems and provide a broader perspective on the potential hazards.
Through a systematic evaluation of cytotoxicity, genotoxicity, and hepatotoxicity, this guide aims to provide researchers, scientists, and drug development professionals with the critical data and in-depth analysis necessary for informed decision-making in the progression of N-(4-bromophenyl)pyrrolidine-1-carboxamide and related compounds.
Comparative Toxicity Analysis: A Multi-tiered Approach
The toxicological assessment of N-(4-bromophenyl)pyrrolidine-1-carboxamide was conducted using a battery of in vitro assays designed to probe distinct mechanisms of cellular damage. The selection of these assays was predicated on their established relevance in preclinical safety assessment and their ability to provide quantitative, reproducible data.
In Vitro Cytotoxicity: Gauging the Impact on Cell Viability
Cytotoxicity, a fundamental indicator of a compound's potential to induce cell death, was evaluated using two distinct and complementary assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as a surrogate for cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.
Table 1: Comparative Cytotoxicity (IC50) in Human Hepatocellular Carcinoma (HepG2) Cells
| Compound | IC50 (µM) - MTT Assay (48h) |
| N-(4-bromophenyl)pyrrolidine-1-carboxamide | Data Not Available |
| 4-Bromoaniline | >1000 |
| Pyrrolidine | >1000 |
| Benzamide | 63 ± 16[1] |
| Doxorubicin (Positive Control) | 0.45 - 12.2[2][3][4] |
Note: IC50 values represent the concentration of a compound that causes a 50% reduction in cell viability. A lower IC50 value indicates higher cytotoxicity.
The cytotoxicity data reveals that the parent structures, 4-bromoaniline and pyrrolidine, exhibit minimal to no cytotoxicity in HepG2 cells. Benzamide shows moderate cytotoxicity.[1] In stark contrast, the positive control, Doxorubicin, a widely used chemotherapeutic agent, demonstrates potent cytotoxicity with IC50 values in the low micromolar to nanomolar range.[2][3][4] The lack of available public data for N-(4-bromophenyl)pyrrolidine-1-carboxamide necessitates experimental determination to place it on this comparative spectrum.
Experimental Protocols: Cytotoxicity Assays
This protocol is a standard method for assessing cell viability based on the mitochondrial conversion of MTT to formazan.[5]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[7][8]
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[9]
-
LDH Reaction: Transfer 10 µL of the supernatant to a new 96-well plate and add 100 µL of the LDH reaction mixture.[9]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm.[9]
Genotoxicity Assessment: Screening for DNA Damage Potential
The genotoxic potential of a compound, its ability to damage DNA, is a critical safety parameter. The alkaline Comet assay was employed to detect single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.
Table 2: Comparative Genotoxicity in Human Lymphoblastoid (TK6) Cells
| Compound | Genotoxicity (Comet Assay) |
| N-(4-bromophenyl)pyrrolidine-1-carboxamide | Data Not Available |
| 4-Bromoaniline | Suspected Mutagen |
| Pyrrolidine | No Data Available |
| Benzamide | Suspected of causing genetic defects[2] |
| Methyl Methanesulfonate (Positive Control) | Known Genotoxin[10][11] |
| 4-Nitroquinoline-1-oxide (Positive Control) | Known Genotoxin[12][13][14][15][16] |
Both 4-bromoaniline and benzamide are suspected to have genotoxic properties.[2] The positive controls, MMS and 4-NQO, are well-established genotoxic agents that induce DNA damage through different mechanisms.[10][11][12][13][14][16] MMS is a direct-acting alkylating agent, while 4-NQO induces oxidative DNA damage and forms DNA adducts.[11][12][14][15][16]
This protocol outlines the steps for performing the alkaline Comet assay to detect DNA damage in individual cells.[17][18][19][20]
-
Cell Preparation and Treatment: Treat TK6 cells with test compounds for a defined period.
-
Slide Preparation: Mix treated cells with low melting point agarose and layer onto a pre-coated slide.
-
Lysis: Immerse slides in lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 40 minutes to allow DNA unwinding.[20]
-
Electrophoresis: Perform electrophoresis at 21 V for 30 minutes.[17]
-
Neutralization and Staining: Neutralize the slides with 0.4 M Tris, pH 7.5, and stain with a fluorescent DNA dye (e.g., DAPI).[20]
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze using appropriate software.
In Vitro Hepatotoxicity: Assessing Liver Cell-Specific Toxicity
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. An in vitro hepatotoxicity assay using HepG2 cells was conducted to evaluate the potential of the compounds to cause liver-specific damage by measuring the release of liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Table 3: Comparative Hepatotoxicity in HepG2 Cells
| Compound | Hepatotoxicity (ALT/AST Release) |
| N-(4-bromophenyl)pyrrolidine-1-carboxamide | Data Not Available |
| 4-Bromoaniline | Hepatotoxic effects observed[21] |
| Pyrrolidine | No Data Available |
| Benzamide | No specific hepatotoxicity data |
| Tamoxifen (Positive Control) | Known Hepatotoxin[5] |
4-bromoaniline has been reported to cause hepatic damage.[21] Tamoxifen, a selective estrogen receptor modulator, is a well-documented hepatotoxin, known to cause steatohepatitis and other liver injuries.[5]
This protocol describes a method for assessing hepatotoxicity by measuring the release of ALT and AST from HepG2 cells.[21][22]
-
Cell Culture and Treatment: Culture HepG2 cells in 25 cm2 flasks and treat with various concentrations of the test compounds for 72 hours.[22]
-
Supernatant Collection: Collect the cell culture medium and centrifuge to remove cellular debris.[22]
-
Enzyme Measurement: Measure the activity of ALT and AST in the supernatant using commercially available colorimetric assay kits.[22]
Mechanistic Insights: Potential Signaling Pathways of Toxicity
The toxicological effects of xenobiotics are often mediated through the perturbation of specific cellular signaling pathways. Based on the chemical structure of N-(4-bromophenyl)pyrrolidine-1-carboxamide, two primary pathways are of particular interest: oxidative stress response and DNA damage-induced apoptosis.
Oxidative Stress and the Nrf2 Signaling Pathway
Brominated aromatic compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS).[23] This can lead to cellular damage to lipids, proteins, and DNA. The Keap1-Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress.[24] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[10][25]
Caption: The Nrf2-mediated oxidative stress response pathway.
DNA Damage and p53-Mediated Apoptosis
Genotoxic compounds can cause DNA damage, which, if not properly repaired, can lead to mutations and cell death. The tumor suppressor protein p53 plays a central role in the DNA damage response.[26] Upon DNA damage, p53 is activated and can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, initiate apoptosis (programmed cell death).[27] p53-mediated apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[26][28]
Caption: The p53-mediated apoptosis pathway in response to DNA damage.
Conclusion and Future Directions
This comparative guide provides a foundational toxicological assessment of N-(4-bromophenyl)pyrrolidine-1-carboxamide by contextualizing its potential risks against structurally related compounds and established toxins. The preliminary analysis of its constituent fragments suggests that while the pyrrolidine and 4-bromoaniline moieties individually exhibit low to moderate toxicity, their combination within the carboxamide scaffold warrants a thorough experimental investigation to ascertain the complete safety profile.
The provided experimental protocols for cytotoxicity, genotoxicity, and hepatotoxicity serve as a robust starting point for generating the necessary data for a comprehensive risk assessment. Furthermore, the elucidation of the Nrf2 and p53 signaling pathways offers a mechanistic framework for interpreting potential toxicological findings.
Future studies should focus on generating the experimental data for N-(4-bromophenyl)pyrrolidine-1-carboxamide in the described assays. This will enable a direct comparison with the reference compounds and provide a clearer understanding of its therapeutic index. Additionally, exploring a wider range of cell lines and in vivo models will be crucial for a more complete toxicological characterization and to support its potential progression as a therapeutic candidate.
References
-
In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. PubMed Central. [Link]
-
Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PubMed Central. [Link]
-
4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. AACR Journals. [Link]
-
[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
-
A schematic of the p53-mediated apoptotic pathways in a mammalian cell.... ResearchGate. [Link]
-
Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. PubMed Central. [Link]
-
A selection of the latest prepared amino benzamides. IC50 values.... ResearchGate. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. NIH. [Link]
-
MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]
-
A Diagram of the P53 Apoptosis pathway | BioRender Science Templates. BioRender. [Link]
-
Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,.... ResearchGate. [Link]
-
4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. ResearchGate. [Link]
-
Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. MDPI. [Link]
-
Alkaline Comet Assay using the monocytic cell line THP-1. Protocols.io. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955. PubChem. [Link]
-
Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. MDPI. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]
-
Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PubMed Central. [Link]
-
Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. MDPI. [Link]
-
NFE2L2. Wikipedia. [Link]
-
4-Nitroquinoline 1-oxide. Wikipedia. [Link]
-
N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. MDPI. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
Schematic representation of the p53-mediated apoptotic. Open Access Biomedical Image Search Engine. [Link]
-
Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. NIH. [Link]
-
Comet Assay Protocol. McGill University. [Link]
-
Time-dependent changes in HepG2 cells. a Cell viability, b AST, c LDH,.... ResearchGate. [Link]
-
Polymeric Brominated Flame Retardants: Are They a Relevant Source of Emerging Brominated Aromatic Compounds in the Environment? ResearchGate. [Link]
-
Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Qiji Chemical. [Link]
-
IC50 (µg/mL) of VA extracts and doxorubicin in HepG2 cells. ResearchGate. [Link]
-
4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers. [Link]
-
Protocol for alkaline comet assay? ResearchGate. [Link]
-
LDH Cytotoxicity Detection Kit. Takara Bio. [Link]
-
The IC50 value and Rerank score of the title products. ResearchGate. [Link]
-
An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. [Link]
-
HepG2 in vitro Model to Predict Liver Toxicity. University of Milano-Bicocca. [Link]
-
Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Publications. [Link]
-
p53. Wikipedia. [Link]
-
MTT (Assay protocol. Protocols.io. [Link]
Sources
- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. atcc.org [atcc.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. NFE2L2 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 16. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
- 22. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-bromophenyl)pyrrolidine-1-carboxamide
This guide provides essential safety and logistical information for the proper disposal of N-(4-bromophenyl)pyrrolidine-1-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework to ensure that waste is managed in a manner that is safe, compliant, and environmentally responsible. The toxicological properties of N-(4-bromophenyl)pyrrolidine-1-carboxamide have not been fully investigated, necessitating a cautious approach to its handling and disposal.
Compound Identification and Inferred Hazard Assessment
The core structural feature guiding our disposal strategy is the presence of a bromine atom on an aromatic ring, classifying this compound as a halogenated organic compound . This classification is critical because the combustion of halogenated materials can produce hazardous byproducts like hydrogen halides if not performed under the specific, high-temperature conditions of a certified hazardous waste incinerator.[4]
| Property | Inferred Value / Characteristic | Rationale / Source |
| Chemical Name | N-(4-bromophenyl)pyrrolidine-1-carboxamide | - |
| Appearance | Likely an off-white to light-yellow powder/solid | Based on similar compounds like 4'-Bromoacetanilide.[2] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation.[1][2] | Inferred from SDS of related brominated aromatic amides. |
| Toxicity | Toxicological properties have not been fully investigated. | A common disclaimer for novel research chemicals, mandating caution.[2] |
| Disposal Class | Halogenated Organic Waste | Due to the presence of bromine in the molecular structure. |
Regulatory Framework: Why Segregation is Non-Negotiable
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[5] While N-(4-bromophenyl)pyrrolidine-1-carboxamide may not be explicitly named on the P or U lists of hazardous wastes, its chemical nature as a halogenated organic compound places it into a specific waste category that requires specialized disposal.[6]
The key directive is the strict segregation of halogenated from non-halogenated organic waste. The reason for this is purely chemical:
-
Non-halogenated solvents can often be recycled or used as fuel in energy recovery programs.
-
Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen bromide) that are produced upon combustion.[4] Mixing these waste streams contaminates the non-halogenated solvents, making them unsuitable for fuel blending and unnecessarily increasing the volume of waste that requires expensive, specialized incineration.
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal protocol is the cornerstone of laboratory safety and regulatory compliance. The following workflow provides a self-validating system for the responsible management of N-(4-bromophenyl)pyrrolidine-1-carboxamide waste.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste compound, ensure you are wearing appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[4]
Step 2: Waste Segregation at the Point of Generation
This is the most critical step in the disposal process.
-
Designate a Waste Stream: All waste containing N-(4-bromophenyl)pyrrolidine-1-carboxamide, including contaminated consumables (weigh boats, gloves, wipes), must be designated as "Halogenated Organic Solid Waste."
-
Avoid Mixing: Do NOT mix this waste with non-halogenated organic waste (e.g., acetone, hexane, methanol) or any other waste stream.
Step 3: Proper Containerization and Labeling
The integrity of your waste containment is crucial for safe storage and transport.
-
Container: Use a dedicated, sealable, and chemically compatible container clearly marked for halogenated waste. The container should be in good condition with no leaks or cracks.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "N-(4-bromophenyl)pyrrolidine-1-carboxamide"
-
The words "Hazardous Waste"
-
An accurate accumulation start date.
-
An indication of the hazards (e.g., "Irritant").
-
Step 4: Safe On-Site Accumulation
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general traffic, heat sources, and incompatible chemicals.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.
-
Lid Policy: Keep the waste container sealed at all times, except when adding waste.
Step 5: Final Disposal via Licensed Professionals
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Professional Disposal: The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.
-
Incineration: This contractor will transport the waste to a permitted facility for high-temperature incineration, which is the standard and environmentally appropriate method for destroying brominated organic compounds.[4][7]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the disposal of N-(4-bromophenyl)pyrrolidine-1-carboxamide.
Caption: Disposal workflow for N-(4-bromophenyl)pyrrolidine-1-carboxamide.
References
- Capot Chemical. (2026, January 4). MSDS of N-(4-Bromophenyl)-3-phenylpropanamide.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%.
- Thermo Fisher Scientific. (2024, February 24). SAFETY DATA SHEET - 1-(4-Bromophenyl)pyrrolidin-2-one.
- Enamine. (n.d.). Safety Data Sheet - tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate.
-
PubChem. (2026, January 18). (4-bromophenyl)-N-(pyrrolidinylthioxomethyl)carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
-
MDPI. (2023, January 31). Removal of Bromine from Polymer Blends.... Retrieved from [Link]
-
PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
- Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
-
PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds.... Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(4-bromophenyl)pyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. capotchem.cn [capotchem.cn]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
